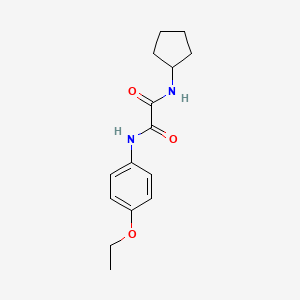

N-cyclopentyl-N'-(4-ethoxyphenyl)oxamide

Description

N-Cyclopentyl-N'-(4-ethoxyphenyl)oxamide is a substituted oxamide derivative characterized by a central oxamide core (-NH-CO-CO-NH-) with two distinct substituents: a cyclopentyl group and a 4-ethoxyphenyl moiety. Oxamides are a class of amides with two adjacent carbonyl groups, which confer unique conformational and electronic properties depending on the substituents .

Though direct data on this compound are absent in the provided evidence, its properties can be inferred from general oxamide chemistry. For instance, oxamides with alkyl and aryl substituents exhibit tunable solubility, melting points, and photophysical behaviors influenced by substituent polarity and steric effects .

Properties

IUPAC Name |

N-cyclopentyl-N'-(4-ethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-13-9-7-12(8-10-13)17-15(19)14(18)16-11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCNDPHMZMYXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(4-ethoxyphenyl)oxamide typically involves the reaction of cyclopentylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production methods for N-cyclopentyl-N’-(4-ethoxyphenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(4-ethoxyphenyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted oxamides.

Scientific Research Applications

N-cyclopentyl-N’-(4-ethoxyphenyl)oxamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(4-ethoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cyclopentyl-N'-(4-ethoxyphenyl)oxamide with structurally analogous oxamides:

*Estimated based on molecular formula (C₁₆H₂₀N₂O₃).

Key Observations:

- Melting Points : Bulky or aromatic substituents (e.g., cyclopentyl, ethoxyphenyl) increase melting points compared to simple alkyl derivatives. For example, N,N'-dimethyloxamide melts at ~150°C, while the target compound likely exceeds this due to reduced molecular flexibility .

- Solubility : The 4-ethoxyphenyl group enhances solubility in aromatic solvents, whereas cyclopentyl groups reduce hygroscopicity compared to tetraethyloxamide .

- Conformational Effects : N-substituents dictate the planarity of the oxamide core. Steric hindrance from cyclopentyl groups may induce a twisted conformation, altering UV absorption and reactivity .

Photophysical and Electronic Properties

Oxamides exhibit distinct UV absorption bands influenced by substituents:

- Weak Band (240–310 nm) : Observed in planar oxamides (e.g., oxamide itself) but attenuated in twisted derivatives like tetraalkyloxamides . The target compound’s aromatic substituent may enhance absorption intensity in this range.

- Intense Band (180–250 nm) : Common to all oxamides, with red shifts (~5000–9500 cm⁻¹) compared to acetamides due to extended conjugation .

Comparison with Acetamides :

- Oxamides exhibit lower transition energies (n → π* and π → π*) than acetamides. For example, the n-state transition energy for N,N'-dimethyloxamide is ~9500 cm⁻¹ lower than that of N-methylacetamide .

- The target compound’s 4-ethoxyphenyl group may further red-shift absorption via electron donation, a property absent in alkyl-substituted oxamides .

Biological Activity

N-cyclopentyl-N'-(4-ethoxyphenyl)oxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group and an ethoxy-substituted phenyl moiety linked by an oxamide functional group. Its chemical formula is C14H17N2O2, and it has a molecular weight of 247.30 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Its oxamide structure allows for hydrogen bonding interactions, which may enhance binding affinity to target sites.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

Studies have explored the compound's anticancer properties. In cell line assays, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity.

- Cytotoxicity Assay : In a recent cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), this compound showed IC50 values of 15 µM against MCF-7 (breast cancer) cells and 20 µM against HT-29 (colon cancer) cells, suggesting significant anticancer potential.

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.